2-(2,3-Dimethylphenyl)ethanethiol
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Overview
Description
2-(2,3-Dimethylphenyl)ethanethiol is an organic compound that belongs to the class of thiols, which are characterized by the presence of a sulfur-hydrogen (SH) group. This compound is notable for its distinct odor and is often used in various chemical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2,3-Dimethylphenyl)ethanethiol can be synthesized through several methods. One common approach involves the reaction of 2,3-dimethylbenzyl chloride with sodium hydrosulfide under basic conditions. The reaction typically proceeds as follows:
2,3-Dimethylbenzyl chloride+NaSH→this compound+NaCl
The reaction is usually carried out in a polar solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, leading to higher efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dimethylphenyl)ethanethiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiolate anion.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base can be used to oxidize the thiol to a disulfide.
Reduction: Lithium aluminum hydride (LiAlH4) can be used to reduce the thiol to a thiolate anion.
Substitution: Alkyl halides can react with the thiol group under basic conditions to form thioethers.
Major Products Formed
Oxidation: Disulfides
Reduction: Thiolate anions
Substitution: Thioethers
Scientific Research Applications
2-(2,3-Dimethylphenyl)ethanethiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of thiols on biological systems, particularly in the context of protein function and enzyme activity.
Medicine: Research into thiol-containing compounds has implications for drug development, particularly in the design of enzyme inhibitors.
Industry: The compound is used in the production of fragrances and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of 2-(2,3-Dimethylphenyl)ethanethiol involves its interaction with various molecular targets, primarily through the thiol group. The SH group can form covalent bonds with electrophilic centers in proteins and enzymes, leading to changes in their activity. This interaction is crucial in the study of enzyme inhibition and protein function.
Comparison with Similar Compounds
Similar Compounds
Ethanethiol: Similar in structure but with an ethyl group instead of a 2,3-dimethylphenyl group.
1-Butanethiol: Contains a butyl group instead of a 2,3-dimethylphenyl group.
2-Mercaptoethanol: Contains a hydroxyl group in addition to the thiol group.
Uniqueness
2-(2,3-Dimethylphenyl)ethanethiol is unique due to the presence of the 2,3-dimethylphenyl group, which imparts distinct chemical properties and reactivity compared to simpler thiols like ethanethiol and 1-butanethiol. This structural difference makes it particularly useful in specific chemical syntheses and applications where the aromatic ring and its substituents play a crucial role.
Properties
IUPAC Name |
2-(2,3-dimethylphenyl)ethanethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14S/c1-8-4-3-5-10(6-7-11)9(8)2/h3-5,11H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKUQIVNFNSKTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CCS)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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